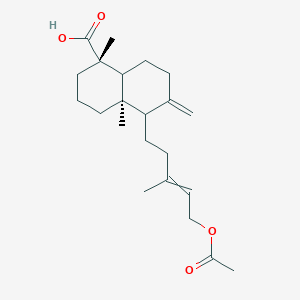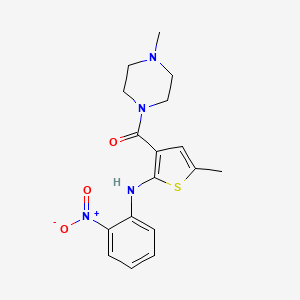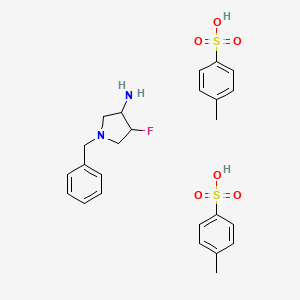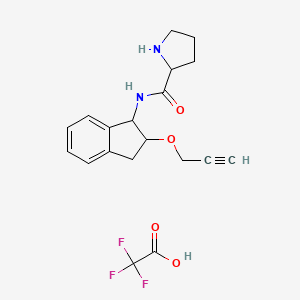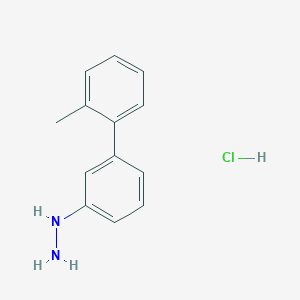
(2'-Methyl-biphenyl-3-yl)-hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a biphenyl structure with a methyl group at the 2’ position and a hydrazine moiety at the 3 position, forming a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Hydrazine Moiety: The biphenyl intermediate is then reacted with hydrazine under controlled conditions to introduce the hydrazine moiety at the desired position.
Formation of Hydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The biphenyl structure also contributes to its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2’-Methyl-biphenyl-3-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(2’-Methyl-biphenyl-3-yl)-hydrazine: The free base form without the hydrochloride salt.
(2’-Methyl-biphenyl-3-yl)-hydrazone: A derivative formed by the reaction of the hydrazine with carbonyl compounds.
Uniqueness
(2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its specific combination of a biphenyl structure with a hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C13H15ClN2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
[3-(2-methylphenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)15-14;/h2-9,15H,14H2,1H3;1H |
InChI-Schlüssel |
PQLFEYMVGFDBOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14782234.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
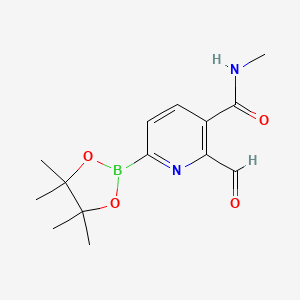
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)
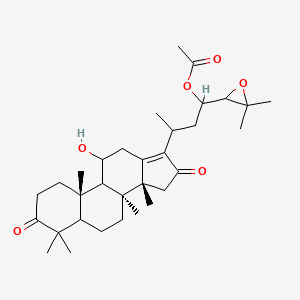
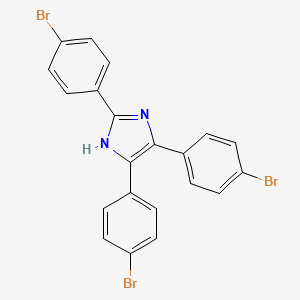
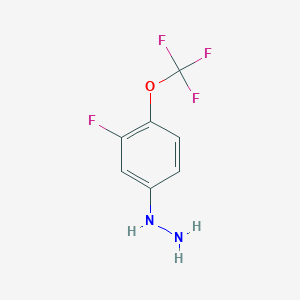
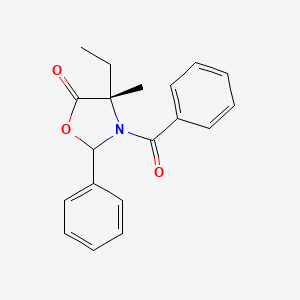
![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
